N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound that contains several functional groups and structural motifs common in medicinal chemistry . It includes a pyridine ring, a thiophene ring, a trifluoromethyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and thiophene rings, the trifluoromethyl group, and the amide group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings, the electron-withdrawing trifluoromethyl group, and the polar amide group . These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic rings, the trifluoromethyl group, and the amide group could affect its solubility, stability, and reactivity .Scientific Research Applications
Discovery and Inhibition of NNMT
Research has led to the discovery of bisubstrate inhibitors for NNMT, showcasing a novel approach to modulate this enzyme's activity. The identification of these inhibitors, including detailed biochemical, biophysical, and kinetic studies, has provided a structural foundation for developing more potent and selective NNMT inhibitors (Babault et al., 2018). This advancement is crucial for exploring NNMT's role in diseases and potential therapeutic interventions.
Methodological Advances in NNMT Research
A new assay for NNMT activity was developed to facilitate the study of its substrate scope and inhibitor development, employing ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection (van Haren et al., 2016). This method allows for rapid, sensitive analysis, supporting the identification of small molecule inhibitors and enhancing our understanding of NNMT's biochemical properties.
Role in Disease
NNMT's involvement in various diseases, including cancers, Parkinson's disease, diabetes, and obesity, highlights its significance in medical research. The enzyme's overexpression in these conditions suggests a potential target for therapeutic intervention, necessitating a deeper investigation into its function and modulation (Ganzetti et al., 2018).
Kinetic Mechanism and Structural Insights
Detailed kinetic mechanism studies of NNMT provide insights into its function and the design of inhibitors. These studies reveal NNMT's ordered mechanism, guiding the development of activity-based probes and inhibitors to modulate its activity (Loring & Thompson, 2018).
Novel Inhibitors and Detoxification Pathways
The synthesis and characterization of novel NNMT inhibitors underscore the enzyme's importance in nicotinamide metabolism and cellular methylation potential. Such inhibitors serve as critical tools for investigating NNMT's roles in disease (Chen et al., 2019). Furthermore, NNMT's ability to N-methylate β-carbolines suggests a detoxification pathway for potentially neurotoxic compounds, indicating its broader significance in maintaining cellular health (Thomas et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)14-4-3-12(9-22-14)16(24)23-8-11-2-1-6-21-15(11)13-5-7-25-10-13/h1-7,9-10H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQREWYXRUBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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